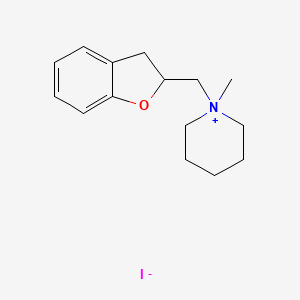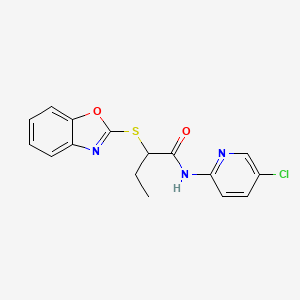
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as CPP-109, is a chemical compound that belongs to the class of pyrrolidinones. CPP-109 has been widely studied for its potential therapeutic use in the treatment of addiction and other neurological disorders.
Mécanisme D'action
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a potent and selective inhibitor of the enzyme, histone deacetylase (HDAC). HDACs are involved in the regulation of gene expression and play a crucial role in the formation of long-term memories. By inhibiting HDACs, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide enhances the expression of genes that are involved in synaptic plasticity and memory formation, leading to the formation of new memories and the reconsolidation of existing ones.
Biochemical and Physiological Effects:
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the expression of several genes involved in synaptic plasticity, such as brain-derived neurotrophic factor (BDNF) and Arc. It also increases the expression of genes involved in the formation of long-term memories, such as c-fos and Egr-1. In addition, N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to increase the density of dendritic spines, which are the sites of synaptic contact between neurons.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its selectivity for HDACs, which reduces the risk of off-target effects. However, one of the limitations of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide is its low solubility in water, which can make it difficult to administer in vivo. Another limitation is its relatively short half-life, which may require frequent dosing.
Orientations Futures
There are several potential future directions for the study of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to investigate its potential use in the treatment of other neurological disorders, such as depression and anxiety. Another direction is to explore its potential as a cognitive enhancer in healthy individuals. Additionally, further research is needed to optimize the dosing and administration of N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide for therapeutic use. Finally, the development of more selective and potent HDAC inhibitors may provide further insights into the role of HDACs in neurological disorders and may lead to the development of more effective treatments.
Méthodes De Synthèse
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide can be synthesized by reacting cyclohexanone with 4-ethylbenzaldehyde in the presence of sodium ethoxide, followed by reacting the resulting product with pyrrolidine-2,5-dione. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
N-cyclohexyl-1-(4-ethylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential therapeutic use in the treatment of addiction, particularly cocaine and alcohol addiction. It has also been investigated for its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and schizophrenia.
Propriétés
IUPAC Name |
N-cyclohexyl-1-(4-ethylphenyl)-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O2/c1-2-14-8-10-17(11-9-14)21-13-15(12-18(21)22)19(23)20-16-6-4-3-5-7-16/h8-11,15-16H,2-7,12-13H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRKFCHGJZORVFA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3CCCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N,N-dimethyl-3-{[(4-pyridinylmethyl)amino]methyl}-2-pyridinamine](/img/structure/B5179890.png)
![2-iodo-6-methoxy-4-[(4-phenyl-1-piperazinyl)methyl]phenol](/img/structure/B5179896.png)

![N-{[2-(1-azocanyl)-3-pyridinyl]methyl}-4-(2-oxo-1-pyrrolidinyl)butanamide](/img/structure/B5179914.png)

![5-{[5-(3-fluorophenyl)-2-furyl]methylene}-3-phenyl-2,4-imidazolidinedione](/img/structure/B5179939.png)

![5-{3-bromo-4-[(2-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5179958.png)
![N-{4-[(dimethylamino)sulfonyl]phenyl}-3-fluorobenzamide](/img/structure/B5179966.png)
![(3S*,4S*)-1-{[5-(3-hydroxy-1-propyn-1-yl)-2-thienyl]methyl}-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5179989.png)
![1-[(1-naphthyloxy)acetyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5179991.png)

![1-(4-fluorophenyl)-3-[(4-fluorophenyl)amino]-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5180002.png)
